molecular formula C32H33N5O2 B1193233 PEX14-PEX5 Inhibitor-5

PEX14-PEX5 Inhibitor-5

货号: B1193233
分子量: 519.649
InChI 键: WADXPVUOGGMXPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PEX14-PEX5 Inhibitor-5 is a first Inhibitor of PEX14-PEX5 Protein-Protein Interaction (PPI) with Trypanocidal Activity.

常见问题

Basic Research Questions

Q. What is the mechanistic rationale for targeting the PEX14-PEX5 interaction in Trypanosoma?

Disrupting the PEX14-PEX5 protein-protein interaction (PPI) prevents the import of glycosomal enzymes (e.g., glycolytic enzymes) into peroxisome-like organelles, leading to cytosolic mislocalization, ATP depletion, and parasite death. Key methodologies to validate this mechanism include:

  • AlphaScreen assays to quantify PPI disruption .
  • Metabolic profiling of parasites post-inhibition to confirm ATP depletion and enzyme mislocalization .
  • X-ray crystallography (resolutions ≤1.8 Å) to resolve structural interfaces critical for PPI .

Q. How are initial hit compounds for PEX14-PEX5 inhibitors identified?

High-throughput screening (HTS) and structure-based design are primary approaches:

  • HTS : Libraries (e.g., tricyclic dibenzo[b,f]oxazepines) are screened using biochemical assays (e.g., fluorescence polarization) .
  • Structure-based design : Docking to high-resolution PEX14-PEX5 co-crystal structures (e.g., PDB IDs 5LQ3, 5LQ4) guides scaffold optimization .
  • Nuclear Magnetic Resonance (NMR) validates ligand binding to PEX14 pockets .

Q. What assays are used to measure inhibitory activity against PEX14-PEX5?

  • In vitro : AlphaScreen (signal disruption between His-tagged PEX14 and GST-tagged PEX5) .
  • Cellular : Trypanocidal activity in T. brucei cultures (EC₅₀ values) and mislocalization of glycosomal enzymes (e.g., aldolase-GFP reporters) .
  • Counter-screening : Selectivity assays against human PEX5 homologs to minimize off-target effects .

Advanced Research Questions

Q. How can structural data resolve contradictions in structure-activity relationships (SAR) of PEX14-PEX5 inhibitors?

Discrepancies between biochemical potency and cellular efficacy often arise from:

  • Binding site flexibility : PEX14 has multiple hydrophobic pockets; use molecular dynamics simulations to assess ligand-induced conformational changes .
  • Membrane permeability limitations : Pair logP/logD measurements with cellular assays to differentiate intrinsic activity from bioavailability issues .
  • Orthogonal validation : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kd in nM range) to confirm AlphaScreen results .

Q. What strategies improve the pharmacokinetic (PK) profile of PEX14-PEX5 inhibitors?

  • Scaffold rigidification : Replace flexible linkers in piperazinone derivatives with fused rings (e.g., dibenzo[b,f]oxazepines) to enhance metabolic stability .
  • Pro-drug approaches : Mask polar groups (e.g., carboxylic acids) to improve oral bioavailability in murine models .
  • In vivo PK/PD modeling : Correlate plasma exposure (AUC) with parasite load reduction in T. brucei-infected mice .

Q. How can computational methods address limitations in optimizing PEX14-PEX5 inhibitors?

  • Energy Decomposition Analysis (EDA) : Quantifies electrostatic, dispersion, and polarization contributions to binding, guiding substituent prioritization (e.g., aromatic vs. aliphatic groups) .
  • AI-driven design : Neural networks trained on SAR data predict novel scaffolds with improved in silico docking scores .
  • Free-energy perturbation (FEP) : Calculates relative binding affinities for methyl/chlorine substitutions in lead compounds .

Q. What experimental controls are critical when assessing off-target effects in animal models?

  • Tissue-specific PEX5/PEX14 knockdown : CRISPR-Cas9 in murine hepatocytes to confirm on-target toxicity thresholds .
  • Metabolomic profiling : Compare ATP/NADH levels in host vs. parasite cells post-treatment .
  • Cryo-EM : Verify inhibitor binding to T. brucei PEX14 but not human homologs (resolution ≤3.0 Å) .

属性

分子式

C32H33N5O2

分子量

519.649

IUPAC 名称

1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C32H33N5O2/c1-39-30-14-13-24(26-11-4-5-12-27(26)30)20-36-17-15-29-28(21-36)31(35-37(29)18-16-33)32(38)34-19-23-9-6-8-22-7-2-3-10-25(22)23/h2-14H,15-21,33H2,1H3,(H,34,38)

InChI 键

WADXPVUOGGMXPD-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCN)C2=C1CN(CC3=C4C=CC=CC4=C(OC)C=C3)CC2)NCC5=C6C=CC=CC6=CC=C5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PEX14-PEX5 Inhibitor-5

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。